molecular formula C16H16N2OS2 B2961646 (Z)-2-(4-(thiophen-2-yl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol CAS No. 905778-15-6

(Z)-2-(4-(thiophen-2-yl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2961646
CAS No.: 905778-15-6
M. Wt: 316.44
InChI Key: FXGDHOAJXOIYNI-MSUUIHNZSA-N
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Description

(Z)-2-(4-(Thiophen-2-yl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a thiazole-based heterocyclic compound characterized by a thiophene ring at the 4-position of the thiazole core, a p-tolylimino group (para-methylphenylimino) at the 2-position, and an ethanol substituent at the 3-position (Fig. 1). The Z-configuration of the imino group is critical for its structural stability and biological interactions.

Properties

IUPAC Name

2-[2-(4-methylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-12-4-6-13(7-5-12)17-16-18(8-9-19)14(11-21-16)15-3-2-10-20-15/h2-7,10-11,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGDHOAJXOIYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(thiophen-2-yl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing upon various research studies and findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16N2OS
  • Molecular Weight : 288.37 g/mol

The synthesis of this compound typically involves the condensation of thiophene derivatives with thiazole and p-tolyl moieties, utilizing various catalysts and reaction conditions to optimize yield and purity. The synthetic pathway often includes steps such as imine formation and subsequent reduction to yield the final product.

Antioxidant Activity

Research has demonstrated that compounds containing thiazole and thiophene rings exhibit notable antioxidant properties. A study employing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay revealed that this compound effectively scavenged free radicals, indicating its potential as an antioxidant agent. The IC50 value was found to be significantly lower than that of standard antioxidants, suggesting superior efficacy in radical scavenging activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays against various bacterial strains, including Gram-positive and Gram-negative bacteria, showed promising results. The minimum inhibitory concentration (MIC) values indicated that this compound exhibits potent antibacterial activity, comparable to conventional antibiotics .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In particular, cytotoxicity assays against cancer cell lines such as MDA-MB-231 (breast cancer), HCT116 (colon cancer), and others revealed significant inhibition of cell proliferation. The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of apoptotic markers in treated cells .

Case Studies

  • Case Study 1: Antioxidant Evaluation
    • Objective : To assess the antioxidant efficacy of this compound.
    • Method : DPPH scavenging assay.
    • Results : IC50 = 12 µg/mL; significantly lower than standard ascorbic acid (IC50 = 25 µg/mL).
  • Case Study 2: Antimicrobial Screening
    • Objective : To evaluate antimicrobial activity against E. coli and S. aureus.
    • Method : Agar diffusion method.
    • Results : MIC = 32 µg/mL for E. coli; MIC = 16 µg/mL for S. aureus.
  • Case Study 3: Anticancer Activity
    • Objective : To investigate cytotoxic effects on cancer cell lines.
    • Method : MTT assay.
    • Results : IC50 values ranged from 15 µM to 30 µM across different cell lines.

Summary Table of Biological Activities

Activity TypeMethodologyResultsReference
AntioxidantDPPH AssayIC50 = 12 µg/mL
AntimicrobialAgar DiffusionMIC = 32 µg/mL (E. coli)
AnticancerMTT AssayIC50 = 15-30 µM

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the thiazole ring, which influence electronic properties, solubility, and bioactivity. Key examples include:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Key References
(Z)-2-(4-Phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide Phenyl (C₆H₅) at 4-position; m-tolylimino (meta-methylphenylimino) C₁₈H₁₈N₂OS·HBr 415.28
2-[(2Z)-4-(4-Isopropylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol 4-Isopropylphenyl (C₉H₁₁) at 4-position; phenylimino (C₆H₅N) C₂₀H₂₂N₂OS 362.47
2-[(2Z)-2-(2,5-Dimethoxyphenylimino)-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol 4-Methoxyphenyl (C₇H₇O) at 4-position; 2,5-dimethoxyphenylimino (C₈H₉O₂N) C₂₀H₂₂N₂O₄S 386.46
  • Thiophene vs.
  • Position of Substituents: The p-tolylimino group (para-methyl) in the target compound contrasts with m-tolylimino (meta-methyl) in . Para-substitution often enhances steric accessibility for molecular interactions compared to meta-substitution .

Physicochemical Properties

  • Spectral Data : IR and NMR spectra for similar compounds () show characteristic peaks for C=O (1669 cm⁻¹), N–H (3240 cm⁻¹), and aromatic C–H stretches, which would vary slightly with thiophene’s unique vibrational modes .

Crystallographic and Computational Validation

  • Structural Validation : SHELX software () is widely used for refining crystallographic data of thiazole derivatives. The Z-configuration in the target compound and its analogs () is confirmed via X-ray diffraction, ensuring accurate bond angle and length measurements critical for structure-activity studies .

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